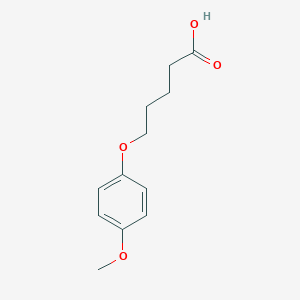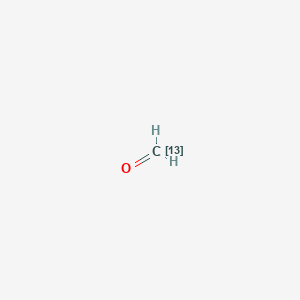
(13C)メタノン
概要
説明
Formaldehyde-13C solution is a specialized chemical compound where the carbon atom in formaldehyde is replaced with the isotope carbon-13. This isotopic labeling makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound is typically available as a 20% solution in water or deuterium oxide (D2O), with a high isotopic purity of 99% or greater .
科学的研究の応用
Formaldehyde-13C solution has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of carbon into biological molecules.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of resins, adhesives, and coatings
準備方法
Synthetic Routes and Reaction Conditions
Formaldehyde-13C solution is synthesized by the oxidation of methanol-13C. The reaction involves the use of a catalyst, typically a metal oxide, under controlled temperature and pressure conditions. The general reaction is as follows:
CH313OH+21O2→H13CHO+H2O
Industrial Production Methods
In industrial settings, formaldehyde-13C is produced using a continuous process where methanol-13C is vaporized and passed over a silver or copper catalyst at high temperatures (around 600-650°C). The resulting formaldehyde-13C gas is then absorbed in water or D2O to form the solution .
化学反応の分析
Types of Reactions
Formaldehyde-13C undergoes several types of chemical reactions, including:
Oxidation: Formaldehyde-13C can be oxidized to formic acid-13C using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to methanol-13C using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition: Formaldehyde-13C readily participates in addition reactions with nucleophiles like ammonia or amines to form imines or Schiff bases.
Polymerization: It can polymerize to form polyoxymethylene or paraformaldehyde under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Addition: Ammonia (NH3), primary amines (RNH2)
Polymerization: Acidic or basic catalysts
Major Products
Oxidation: Formic acid-13C
Reduction: Methanol-13C
Addition: Imines or Schiff bases
Polymerization: Polyoxymethylene, paraformaldehyde
作用機序
Formaldehyde-13C exerts its effects primarily through its reactivity as an aldehyde. It can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to cross-linking and stabilization of molecular structures. This property is particularly useful in the fixation of biological tissues for microscopy . The molecular targets include lysine and arginine residues in proteins, which react to form stable cross-links .
類似化合物との比較
Similar Compounds
Formaldehyde-12C: The non-isotopically labeled version of formaldehyde, commonly used in industrial and laboratory settings.
Formaldehyde-D2: Deuterium-labeled formaldehyde, used in similar applications but with deuterium instead of carbon-13.
Methanol-13C: The precursor to formaldehyde-13C, used in various synthetic applications
Uniqueness
Formaldehyde-13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it invaluable in research applications where understanding the fate of carbon atoms in chemical and biological systems is crucial .
特性
IUPAC Name |
(113C)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O/c1-2/h1H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSSNUMVMOOMR-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89277-65-6 | |
| Record name | Formaldehyde-13C, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89277-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
31.019 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3228-27-1 | |
| Record name | 3228-27-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


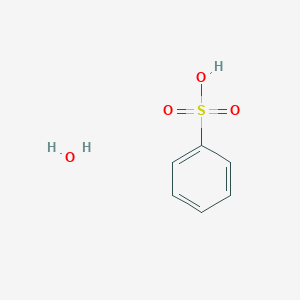

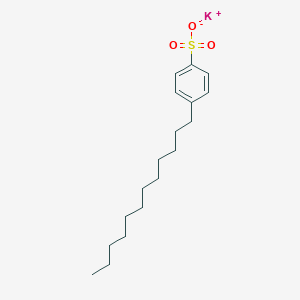

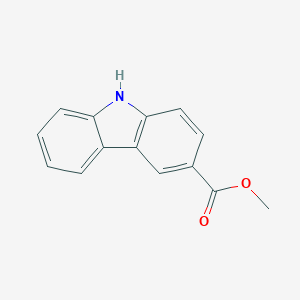
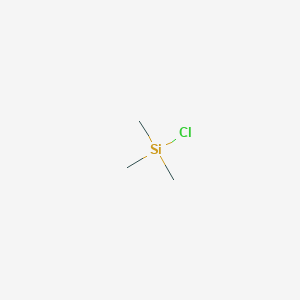
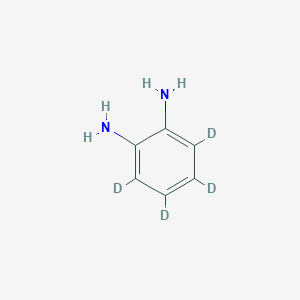
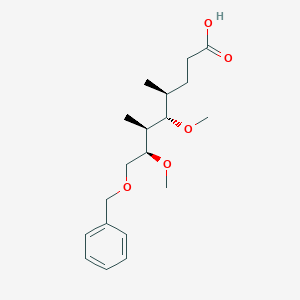
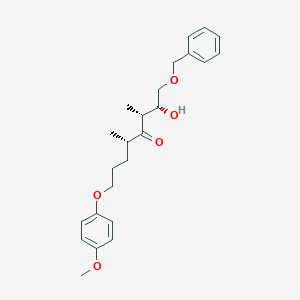
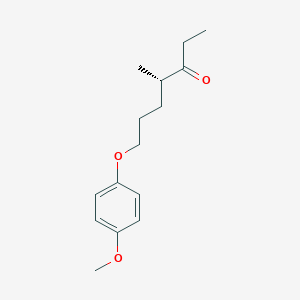
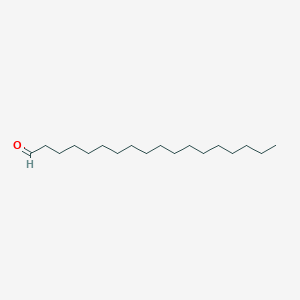
![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)
